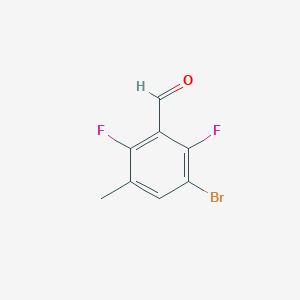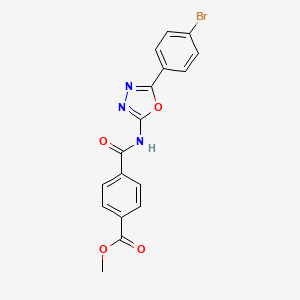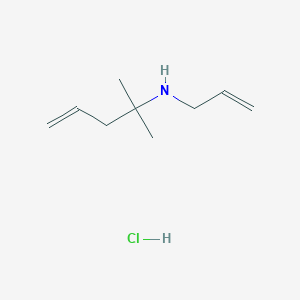
3-Bromo-2,6-difluoro-5-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,6-difluoro-5-methylbenzaldehyde is a chemical compound with the molecular formula of C8H5BrF2O . It has a molecular weight of 235.03 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H5BrF2O/c1-4-2-6 (9)8 (11)5 (3-12)7 (4)10/h2-3H,1H3 . This code provides a specific standard to describe the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 235.03 . The compound’s IUPAC name is this compound .Applications De Recherche Scientifique
Synthesis and Molecular Modeling
- A study by Ryzhkova et al. (2020) explored the electrochemically induced transformation of 3-methylbenzaldehyde and other compounds, leading to the synthesis of a new compound with potential biomedical applications, particularly for regulating inflammatory diseases (Ryzhkova, E. et al., 2020).
Chemical Reactions and Synthesis
- Hu et al. (2003) described a method involving the nitration of 3-bromobenzaldehyde, leading to the synthesis of 6-bromoquinoline derivatives, which show promise in optical properties (Hu, Y., Zhang, G., & Thummel, R., 2003).
Structural and Electronic Properties
- Aguiar et al. (2022) conducted a study on bromine-substituted benzaldehydes, including 2,3-dimethoxybenzaldehyde, to understand their structural, reactivity, and optical properties. The study revealed insights into the effect of bromine on the properties of these compounds (Aguiar, A. S. N. et al., 2022).
Ortho-Bromination of Substituted Benzaldoximes
- Dubost et al. (2011) developed a method for synthesizing substituted 2-bromobenzaldehydes from benzaldehydes. This method involves a palladium-catalyzed ortho-bromination, showcasing a key step in the synthetic pathway (Dubost, E. et al., 2011).
Synthesis of Isoxazole Derivatives
- Popat et al. (2004) synthesized 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives for potential antitubercular and antimicrobial applications. This synthesis was initiated by the reaction of 3-bromobenzaldehyde with different aryl methyl ketones (Popat, K. et al., 2004).
Electrochemical Behavior
- Hasdemir et al. (2011) investigated the electrochemical behavior of polymers functionalized with Schiff bases, including 2-hydroxy-5-bromobenzaldehyde, highlighting their potential applications in various fields (Hasdemir, E. et al., 2011).
Preconcentration of Copper Ions
- Fathi and Yaftian (2009) used 5-bromo-2-hydroxybenzaldehyde as a modifier in a method for preconcentrating trace amounts of copper(II) ions, demonstrating its utility in environmental analysis (Fathi, S. & Yaftian, M., 2009).
Catalysis Research
- Wang et al. (2021) synthesized a tetra-nuclear macrocyclic Zn(II) complex using 3-bromo-2-hydroxybenzaldehyde and investigated its application in the catalytic oxidation of benzyl alcohol (Wang, L. et al., 2021).
Propriétés
IUPAC Name |
3-bromo-2,6-difluoro-5-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4-2-6(9)8(11)5(3-12)7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVYUGMBBBJFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C=O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2419391.png)



![4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2419398.png)
![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide](/img/structure/B2419401.png)
![N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2419402.png)

![3-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2419404.png)

![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/no-structure.png)
![9-((4-(2-methylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419409.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2419411.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2419412.png)
